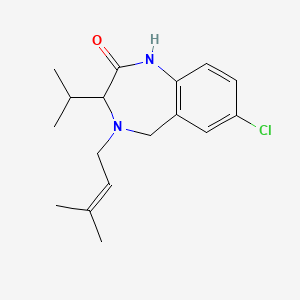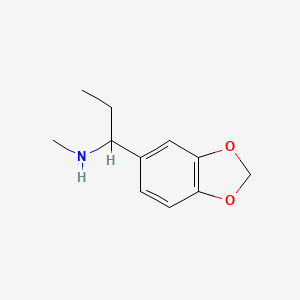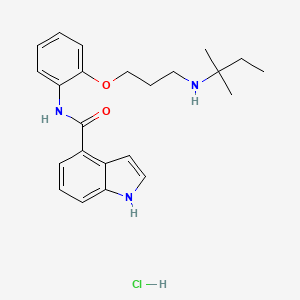
1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride is a complex organic compound with the molecular formula C23H29N3O2
Preparation Methods
The synthesis of 1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the carboxamide group at the 4-position. The next step involves the attachment of the N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl) moiety. The final step is the formation of the monohydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Indole-3-carboxamide: Differing in the position of the carboxamide group.
N-(2-(3-(Dimethylamino)propoxy)phenyl)-1H-indole-4-carboxamide: Differing in the substituents on the amino group.
1H-Indole-4-carboxamide, N-(2-(3-(tert-Butylamino)propoxy)phenyl)-: Differing in the substituents on the propoxy group
Properties
CAS No. |
129323-57-5 |
|---|---|
Molecular Formula |
C23H30ClN3O2 |
Molecular Weight |
416.0 g/mol |
IUPAC Name |
N-[2-[3-(2-methylbutan-2-ylamino)propoxy]phenyl]-1H-indole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H29N3O2.ClH/c1-4-23(2,3)25-14-8-16-28-21-12-6-5-10-20(21)26-22(27)18-9-7-11-19-17(18)13-15-24-19;/h5-7,9-13,15,24-25H,4,8,14,16H2,1-3H3,(H,26,27);1H |
InChI Key |
LIIVNIPVMGGFIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCCCOC1=CC=CC=C1NC(=O)C2=C3C=CNC3=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


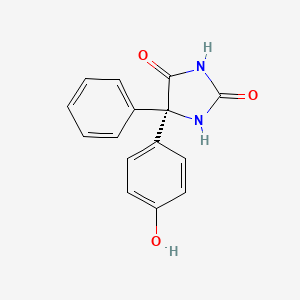
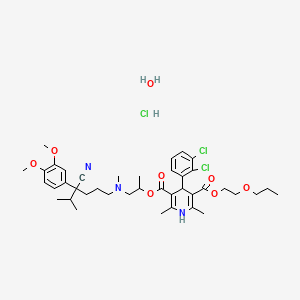
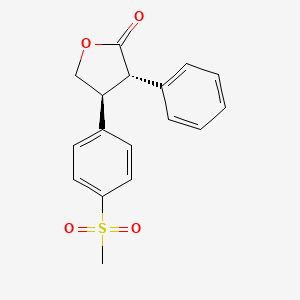
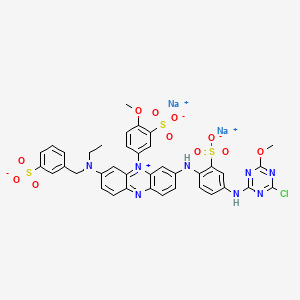

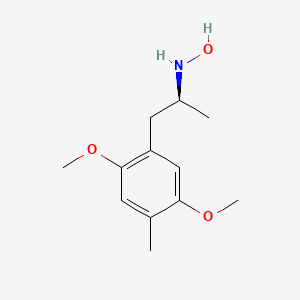
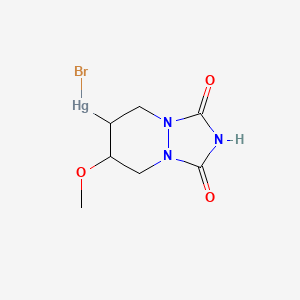
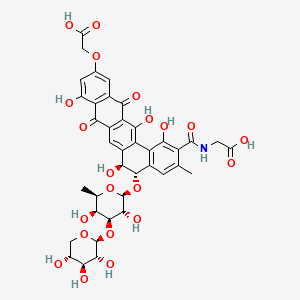
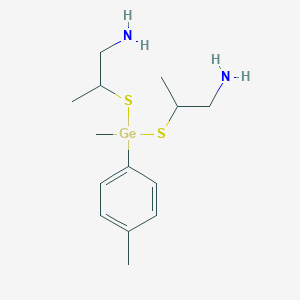
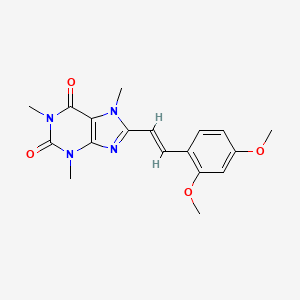
![Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride](/img/structure/B12766435.png)
